molecular formula C23H21BrN4O3 B11195570 9-(3-bromophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3-bromophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11195570
M. Wt: 481.3 g/mol
InChI Key: NQQBLCCDGKQWRU-UHFFFAOYSA-N
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Description

9-(3-bromophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, along with bromophenyl and dimethoxyphenyl substituents

Preparation Methods

The synthesis of 9-(3-bromophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Formation of the quinazoline ring: This step involves the condensation of anthranilic acid derivatives with amines or hydrazines.

    Coupling of the bromophenyl and dimethoxyphenyl groups: This can be done using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

9-(3-bromophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced triazoloquinazoline derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(3-bromophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders and cancer.

    Materials Science: Due to its unique structure, the compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 9-(3-bromophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 9-(3-bromophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazoline derivatives, such as:

  • 9-phenyl-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
  • 9-(3-chlorophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which can impart distinct reactivity and biological activity.

Properties

Molecular Formula

C23H21BrN4O3

Molecular Weight

481.3 g/mol

IUPAC Name

9-(3-bromophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H21BrN4O3/c1-30-16-6-7-17(20(11-16)31-2)14-9-18-21(19(29)10-14)22(13-4-3-5-15(24)8-13)28-23(27-18)25-12-26-28/h3-8,11-12,14,22H,9-10H2,1-2H3,(H,25,26,27)

InChI Key

NQQBLCCDGKQWRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC(=CC=C5)Br)C(=O)C2)OC

Origin of Product

United States

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